Coproferriheme

Description

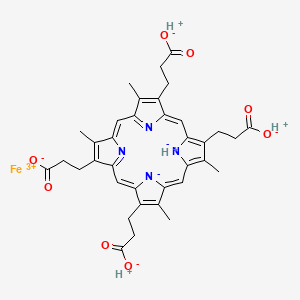

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

65238-90-6 |

|---|---|

Molecular Formula |

C36H36FeN4O8+ |

Molecular Weight |

708.5 g/mol |

IUPAC Name |

hydron;iron(3+);3-[8,12,18-tris(2-carboxylatoethyl)-3,7,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoate |

InChI |

InChI=1S/C36H38N4O8.Fe/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+3/p-2 |

InChI Key |

QZOKCAXBOXEOHJ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)CCC(=O)[O-])C(=C4C)CCC(=O)[O-])C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3] |

Canonical SMILES |

[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)CCC(=O)[O-])C(=C4C)CCC(=O)[O-])C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3] |

Synonyms |

coproferriheme |

Origin of Product |

United States |

Coproferriheme Biosynthetic and Synthetic Pathways

Elucidation of the Coproporphyrin-Dependent (CPD) Heme Biosynthesis Pathway

The discovery of the CPD pathway was a relatively recent development, challenging the long-held belief that the PPD pathway was the universal route for heme biosynthesis. frontiersin.orgasm.org Research has demonstrated that approximately 70% of monoderm Gram-positive bacteria utilize the CPD pathway. frontiersin.org This pathway is characterized by its use of coproporphyrin III as the intermediate for iron insertion, rather than protoporphyrin IX. nih.gov

Divergence from the Protoporphyrin-Dependent (PPD) Pathway in Bacteria

The biosynthesis of heme in both the CPD and PPD pathways shares a common initial series of enzymatic steps, starting from 5-aminolevulinic acid (ALA) and leading to the formation of uroporphyrinogen III. frontiersin.orgmdpi.comnih.gov The divergence of the two pathways occurs after the synthesis of coproporphyrinogen III. frontiersin.orgnih.gov

In the PPD pathway , which is considered the canonical pathway in eukaryotes and Gram-negative bacteria, coproporphyrinogen III is first decarboxylated to form protoporphyrinogen (B1215707) IX. frontiersin.orgresearchgate.net This is then oxidized to protoporphyrin IX, and in the final step, iron is inserted by protoporphyrin ferrochelatase (PpfC) to produce heme b. frontiersin.orgnih.gov

Conversely, in the CPD pathway , the order of events is different. Coproporphyrinogen III is first oxidized to coproporphyrin III. frontiersin.orgresearchgate.net Subsequently, iron is inserted into coproporphyrin III by the enzyme coproporphyrin ferrochelatase (CpfC) to form coproferriheme (also known as coproheme or Fe-coproporphyrin III). frontiersin.orgnih.govuniprot.org The final step involves the decarboxylation of this compound by coproheme decarboxylase (ChdC) to yield heme b. frontiersin.orgnih.govfrontiersin.org

Table 1: Comparison of the Final Steps in PPD and CPD Heme Biosynthesis Pathways

| Step | Protoporphyrin-Dependent (PPD) Pathway | Coproporphyrin-Dependent (CPD) Pathway |

|---|---|---|

| Starting Intermediate | Coproporphyrinogen III | Coproporphyrinogen III |

| 1 | Decarboxylation to Protoporphyrinogen IX | Oxidation to Coproporphyrin III |

| 2 | Oxidation to Protoporphyrin IX | Iron Insertion to form this compound |

| 3 | Iron Insertion to form Heme b | Decarboxylation to form Heme b |

| Final Product | Heme b | Heme b |

Enzymatic Steps and Intermediates in this compound Formation

The formation of this compound is a critical part of the CPD pathway, involving a specific sequence of enzymatic reactions.

Coproporphyrinogen III is the final common intermediate shared between the PPD and CPD pathways. frontiersin.orgnih.gov It is synthesized from uroporphyrinogen III through a decarboxylation reaction catalyzed by uroporphyrinogen decarboxylase. taylorandfrancis.comnih.gov In the CPD pathway, coproporphyrinogen III serves as the direct precursor that is oxidized to coproporphyrin III. frontiersin.orgfrontiersin.org This oxidation is a six-electron oxidation catalyzed by the enzyme coproporphyrinogen III oxidase (CgoX). frontiersin.org

Coproporphyrin ferrochelatase (CpfC), also known as HemH, is the enzyme responsible for catalyzing the insertion of a ferrous iron ion into the coproporphyrin III macrocycle to form this compound. nih.govuniprot.orgebi.ac.uk This penultimate step in the CPD pathway is crucial for the formation of the iron-containing porphyrin. unifi.itrcsb.orgresearchgate.net The enzyme facilitates the metalation process, which may involve a distortion of the porphyrin ring to allow for the efficient incorporation of iron. nih.govunifi.it

Coproheme decarboxylase (ChdC), also known as HemQ, is the terminal enzyme in the CPD pathway. frontiersin.orgnih.govebi.ac.uk It catalyzes the oxidative decarboxylation of the two propionate (B1217596) side chains at positions 2 and 4 of this compound to form the vinyl groups of heme b. mdpi.comrsc.org This reaction proceeds sequentially, with a transient intermediate called monovinyl, monopropionate deuteroheme (B102554) (MMD) being formed after the first decarboxylation. mdpi.comacs.org The reaction requires hydrogen peroxide as an oxidant. nih.govmdpi.com In some bacteria, such as those from the Actinobacteria phylum, a distal histidine residue in the enzyme's active site plays a key role in promoting the formation of a reactive compound I intermediate, which is essential for the decarboxylation process. acs.orgrcsb.org

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Gene | Function | Pathway Step |

|---|---|---|---|

| Coproporphyrinogen III oxidase | CgoX (hemY) | Oxidation of coproporphyrinogen III to coproporphyrin III | Step 1 |

| Coproporphyrin ferrochelatase | CpfC (hemH) | Insertion of ferrous iron into coproporphyrin III | Step 2 |

| Coproheme decarboxylase | ChdC (hemQ) | Oxidative decarboxylation of this compound to heme b | Step 3 |

Regulation of Metabolite Flux in Heme Biosynthesis

The intermediates in the heme biosynthetic pathway, including coproporphyrinogen III and coproporphyrin III, can be toxic to cells if they accumulate. nih.gov Therefore, the flow of these metabolites, or metabolite flux, must be tightly regulated. In Gram-positive bacteria that lack the compartmentalization provided by organelles, one proposed mechanism for controlling metabolite flux is through transient protein-protein interactions. nih.gov It has been hypothesized that a direct interaction between CpfC and ChdC could facilitate the direct channeling of the this compound substrate from the enzyme that produces it to the enzyme that consumes it, thereby preventing its release into the cellular environment. nih.gov Studies have shown that CpfC and ChdC can form a complex, suggesting a mechanism for controlling the flow of reactive intermediates. nih.gov Additionally, the expression of key enzymes in the pathway, such as ChdC, can be regulated in response to factors like iron availability, providing another layer of control over heme synthesis. biorxiv.org

Substrate Channelling Mechanisms

Substrate channeling is the direct transfer of a metabolic intermediate from the active site of one enzyme to the active site of the next enzyme in a pathway without the intermediate equilibrating with the bulk solvent. nih.gov This mechanism is strongly proposed for the CPD pathway as it would enhance catalytic efficiency and, crucially, sequester reactive and potentially phototoxic porphyrinogen (B1241876) intermediates. Current time information in Bangalore, IN.taylorandfrancis.com

Evidence for substrate channeling comes from both in vivo and in vitro studies. In Bacillus subtilis, mutations in the ferrochelatase enzyme (which in this organism acts on protoporphyrin IX but provides a model for terminal heme enzymes) have provided insights. taylorandfrancis.com A mutation of the amino acid residue Serine-54 to Alanine (S54A) did not impact the enzyme's in vitro activity but did reduce the in vivo growth rate and led to the accumulation of coproporphyrin III in the growth medium. taylorandfrancis.com This suggests that while the catalytic function was intact, the S54 residue, which is located on the enzyme's surface, may be involved in receiving the substrate from the previous enzyme or delivering the product to the next, a key feature of a substrate channeling complex. taylorandfrancis.comresearchgate.net

The proposed channeling mechanism within the terminal CPD pathway would involve the sequential hand-off of intermediates:

Coproporphyrinogen III is passed to CgoX.

The product, coproporphyrin III, is channeled to CpfC.

The newly synthesized this compound is transferred directly to ChdC for the final conversion to heme b.

This tightly regulated, assembly-line process, facilitated by specific protein-protein interactions, ensures that the pathway proceeds efficiently while protecting the cell from the harmful effects of pathway intermediates. Current time information in Bangalore, IN.

Chemoenzymatic and De Novo Synthetic Approaches to this compound and Related Compounds

Beyond biological synthesis within organisms, chemoenzymatic and de novo chemical methods offer routes to produce this compound and its precursors. These approaches are valuable for research purposes, allowing for the creation of analogs and probes to study enzyme mechanisms. capes.gov.brrsc.org

Chemoenzymatic synthesis combines chemical steps with biological catalysis using isolated enzymes. uni-muenchen.de This strategy leverages the high selectivity of enzymes to perform specific transformations that are challenging to achieve through purely chemical means. The synthesis of coproporphyrin III, the direct precursor to this compound, can be achieved chemoenzymatically. The process can start from 5-aminolevulinic acid (ALA) and utilize a cascade of enzymes from the heme biosynthetic pathway, culminating in the conversion of uroporphyrinogen III to coproporphyrinogen III by the enzyme uroporphyrinogen decarboxylase (UROD). taylorandfrancis.com The subsequent oxidation of coproporphyrinogen III to coproporphyrin III is catalyzed by coproporphyrinogen oxidase. frontiersin.org The final step, the insertion of iron, can then be accomplished chemically.

De novo synthesis refers to the synthesis of complex molecules from simple precursors. plos.org In a biochemical context, this can refer to the production of a target molecule using engineered microorganisms. Bacteria from the genus Arthrobacter have been used for the microbial synthesis of coproporphyrin. nih.gov By manipulating the metabolic pathways of organisms like Escherichia coli, it is possible to achieve overproduction of specific porphyrin intermediates like uroporphyrin III. researchgate.net

The final step to produce this compound from coproporphyrin III is a metal insertion reaction. This is typically a straightforward chemical step where a solution of the porphyrin is reacted with an iron salt, such as ferrous chloride (FeCl₂), often under mild conditions in the presence of a weak base to facilitate the reaction. tandfonline.comgoogle.com This method is broadly applicable for the synthesis of various metalloporphyrins. nih.govtandfonline.com

| Approach | Description | Key Components/Steps | Advantage |

|---|---|---|---|

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic catalysis. | - Precursors (e.g., 5-ALA)

| High stereochemical and regiochemical selectivity. tandfonline.com |

| De Novo (Microbial) Synthesis | Use of whole-cell biocatalysts (engineered microorganisms). | - Engineered bacterial strain (e.g., Arthrobacter, E. coli)

| Can produce complex precursors from simple carbon sources. |

| Chemical Metalation | Final chemical step to form the metalloporphyrin. | - Coproporphyrin III

| Generally efficient and high-yielding for porphyrins. google.com |

Molecular Mechanisms of Coproferriheme Activity and Interaction

Catalytic Decomposition of Hydrogen Peroxide by Coproferriheme

This compound, like other ferrihemes, demonstrates the ability to catalytically decompose hydrogen peroxide (H₂O₂), a process that has been studied as a model for the enzymatic action of catalase. nih.govnih.gov Research indicates that both monomeric and dimeric forms of this compound contribute to this catalytic activity. nih.govnih.gov However, the monomeric species is significantly more active in breaking down H₂O₂ than its dimeric counterpart. nih.govnih.gov

The study of H₂O₂ decomposition by simple iron-porphyrin complexes like this compound serves as a valuable model for understanding the mechanisms of complex heme enzymes such as catalase and peroxidase. nih.govnih.gov Iron(III) porphyrins, or ferrihaems, are known to exhibit both catalase and peroxidase-like activities, reacting with peroxides through an oxidized heme intermediate. tandfonline.com While true catalases are highly efficient at dismutating H₂O₂ into water and oxygen, peroxidases typically use H₂O₂ to oxidize a substrate. epfl.ch In the absence of a suitable one-electron donor substrate, some peroxidases, like horseradish peroxidase (HRP), show a weak, catalase-like ability to decompose H₂O₂ to molecular oxygen. nih.gov The investigation into this compound's catalytic action provides insights into the fundamental chemical properties that underpin these enzymatic functions. nih.govnih.gov The models suggest that the core mechanism involves the interaction of the ferriheme (B1240928) center with the peroxide. nih.gov

The catalytic oxidation of H₂O₂ by this compound has been subjected to detailed kinetic analysis to elucidate its mechanism. nih.govnih.gov The oxidation process for this compound, along with other ferrihemes like protoferriheme and deuteroferriheme, primarily occurs via the monomeric species, with no detectable contribution from the dimer. nih.gov

The reaction between the monomeric ferriheme and the hydroperoxide anion (HO₂⁻) is characterized by specific second-order rate constants. nih.govnih.gov These pH-independent rate constants quantify the intrinsic reactivity of the ferriheme monomer. Comparative studies have established a clear order of reactivity among different ferrihemes. nih.govnih.gov The magnitude of these rate constants is comparable to that for catalysis by the hydrated ferric ion (Fe(H₂O)₆³⁺) and the second-order rate constant for H₂O₂ decomposition by the enzyme catalase. nih.govnih.gov

| Ferriheme Compound | Relative Reactivity |

|---|---|

| This compound | Highest |

| Protoferriheme | High |

| Mesoferriheme | Lower |

| Deuteroferriheme | Lower |

This table illustrates the order of specific pH-independent rate constants, with this compound showing the greatest reactivity towards the hydroperoxide anion among the studied ferrihemes.

The catalytic activity of monomeric this compound is strongly dependent on pH. nih.govnih.gov Studies conducted in the pH range of 6.5 to 11 revealed a linear inverse relationship between the catalytic activity and the concentration of hydrogen ions ([H⁺]). nih.govnih.govnih.gov This pH dependence is interpreted as evidence that the reactive species attacking the ferriheme monomer is the hydroperoxide anion (HO₂⁻), which increases in concentration as the pH becomes more alkaline. nih.govnih.govnih.gov In contrast, the activity of the dimeric species shows a more complex inverse dependence on the square root of the hydrogen ion concentration ([H⁺]¹/²), the molecular mechanism for which is not fully apparent. nih.govnih.gov

A proposed model for the interaction between this compound and hydrogen peroxide involves the initial formation of a ferrihaem monomer-peroxide complex. nih.govresearchgate.net This intermediate complex is a critical juncture in the reaction pathway. Following its formation, the complex has two potential fates: it can either dissociate, leading to the formation of a peroxidatic intermediate capable of oxidizing other substrates, or it can proceed through an intramolecular pathway. nih.govresearchgate.net This concept of a central ferriheme-peroxide intermediate is fundamental to understanding both catalytic decomposition and self-oxidation processes. nih.gov

The formation of the ferrihaem monomer-peroxide complex is also central to the proposed mechanism for the oxidative degradation of the heme molecule itself. nih.govresearchgate.net In this pathway, the complex does not dissociate but is instead involved in an intramolecular oxidation of the ferrihaem. nih.gov This suggests that the same or a very similar intermediate may be responsible for both the catalytic (peroxidatic) cycle and the pathway leading to heme catabolism. nih.gov This dual-functionality highlights the complex chemistry governed by the interaction of this compound and other ferrihemes with hydrogen peroxide. nih.govresearchgate.net

Kinetic Analysis of H2O2 Oxidation

This compound, an iron-containing porphyrin, participates in specific biochemical pathways distinct from the canonical heme catabolism route. Its molecular interactions are characterized by unique enzymatic processing and redox activities, particularly within certain non-clinical model systems.

Role in Heme Catabolism and Degradation Pathways

Contrary to the primary heme degradation pathway where heme is catabolized by heme oxygenase (HO) into biliverdin, carbon monoxide, and iron, this compound serves a different role in specific biological contexts. mdpi.comnih.gov In many Gram-positive bacteria and some archaea, this compound is not a waste product but a crucial intermediate in an alternative heme b biosynthesis pathway. acs.orgacs.org

In this non-canonical route, the enzyme coproheme decarboxylase (ChdC), also known as HemQ, catalyzes the final step. acs.orgnih.gov This enzyme facilitates the oxidative decarboxylation of the two propionate (B1217596) side chains (at positions 2 and 4) on the this compound molecule to yield heme b (iron protoporphyrin IX). acs.orgacs.org This process is essential for producing heme b in organisms that lack the conventional protoporphyrinogen (B1215707) oxidase enzyme. nih.gov Therefore, in these model systems, this compound's role is biosynthetic rather than catabolic. The pathway is summarized in Figure 1.

Figure 1: Simplified Overview of the Coproporphyrin-Dependent Heme b Biosynthesis Pathway. This pathway highlights the role of this compound as a key intermediate. Uroporphyrinogen III is converted to coproporphyrinogen III, which is then oxidized to coproporphyrin III. The insertion of iron by coproporphyrin ferrochelatase (CpfC) yields this compound. Finally, coproheme decarboxylase (ChdC) catalyzes the conversion of this compound to heme b. nih.gov

Interactions with Cellular Components (e.g., Enzymes, Proteins) in Model Systems

The interaction of this compound with enzymes is most clearly defined by its relationship with coproheme decarboxylase (ChdC/HemQ) in bacterial model systems. In this interaction, this compound uniquely functions as both the substrate and a cofactor for the enzyme. nih.gov

Research using model organisms like Listeria monocytogenes has provided detailed kinetic data on this interaction. The binding of this compound to the apo-enzyme (the enzyme without its cofactor) is a rapid, biphasic process. It involves an initial fast binding phase followed by a slower conformational rearrangement of the enzyme-substrate complex. acs.org This interaction is critical for positioning the propionate groups of this compound correctly within the enzyme's active site for catalysis. acs.org

Spectroscopic studies have revealed that the binding of this compound to ChdC induces significant shifts in the UV-visible spectrum, confirming the formation of the enzyme-substrate complex. acs.org The key interaction involves the enzyme-mediated decarboxylation of coproheme's propionate groups, a process that requires hydrogen peroxide. acs.orgosti.gov

Table 1: Kinetic Parameters of this compound Binding to Coproheme Decarboxylase (ChdC) from Listeria monocytogenes

| Parameter | Value | Description |

|---|---|---|

| kon (Association Rate Constant) | ~1.5 x 108 M-1s-1 | Rate of the initial, rapid binding of this compound to the apo-enzyme. acs.org |

| krearr (Rearrangement Rate Constant) | ~2.0 x 106 M-1s-1 | Rate of the slower, second phase involving conformational changes in the enzyme-substrate complex. acs.org |

Redox Cycling and Reactive Species Generation (Excluding Adverse Effects)

The enzymatic conversion of this compound to heme b is an oxidative process that showcases its capacity for redox cycling. The reaction catalyzed by coproheme decarboxylase (ChdC) is dependent on an oxidant, typically hydrogen peroxide (H₂O₂). nih.govosti.gov

The mechanism involves the following key steps:

The ferrous [Fe(II)] this compound-decarboxylase complex reacts rapidly with molecular oxygen (O₂) to become selectively oxidized to the ferric [Fe(III)] state. nih.gov

The ferric complex then reacts with H₂O₂. This reaction can proceed through a high-valent iron intermediate, likely a ferryl porphyrin cation radical (Compound I), which is a potent oxidizing agent. acs.orgnih.gov

This highly reactive intermediate facilitates the decarboxylation of the propionate side chains.

The ability of the this compound complex to achieve the necessary high-valent state for this reaction is linked to its redox potential. Studies have shown that the Fe(III)/Fe(II) redox couple of the coproheme complex in certain enzyme variants has a higher reduction potential, influencing the feasibility of the oxidative process. unifi.it The generation of reactive oxygen species (ROS) is an intrinsic part of this catalytic cycle, with H₂O₂ acting as a cosubstrate to drive the reaction forward. nih.gov This controlled generation of reactive species within the enzyme's active site is a fundamental aspect of this compound's biochemical function in this specific biosynthetic pathway.

Biophysical Characterization of Coproferriheme Aggregation and Conformation

Dimerization Equilibria and Kinetics of Coproferriheme

In aqueous solutions, this compound exists in a dynamic equilibrium between monomeric and dimeric forms. Spectrophotometric analysis has been a primary tool in elucidating the nature of this equilibrium. Studies have shown that this compound exhibits a lesser tendency to dimerize compared to other investigated ferrihemes. mdpi.com This reduced inclination towards dimerization is attributed to the increased negative charge from its additional carboxyl residues, which may lead to repulsive effects that destabilize the dimer. mdpi.com

The dimerization process is described by the following equilibrium: 2 Monomer ⇌ Dimer + H⁺ mdpi.com

The pH-independent dimerization constant (K) for this process was determined to be 2.10 x 10⁻³ M. mdpi.com The kinetics of this dimerization, including the forward and reverse rate constants, have been successfully determined using the temperature-jump method, providing a deeper understanding of the dynamics of monomer-dimer interconversion. mdpi.com

Table 1: Dimerization Parameters for this compound

| Parameter | Value | Method of Determination | Source |

|---|---|---|---|

| Dimerization Equilibrium | 2 Monomer ⇌ Dimer + H⁺ | Spectrophotometry | mdpi.com |

| pH-Independent Dimerization Constant (K) | 2.10 x 10⁻³ M | Spectrophotometry | mdpi.com |

The equilibrium between this compound monomers and dimers is significantly influenced by pH. As indicated by the equilibrium equation, the dimerization process involves the release of a proton, making the equilibrium pH-dependent. mdpi.com Spectrophotometric studies conducted in a pH range of 6.66 to 8.04 confirmed this relationship. mdpi.com

At a neutral pH of 7.0, the equilibrium favors the monomeric state. For instance, a 10 µM solution of this compound at this pH consists of approximately 76% monomer. arxiv.org This highlights that even under physiological pH conditions, a substantial portion of this compound remains in its monomeric form. The variation of pH can dramatically influence the rate of conversion between the dimer and monomer, a phenomenon also observed in other molecular systems where pH affects the protonation state of key residues involved in the dimer interface. rsc.orgnih.gov

The monomeric and dimeric forms of this compound exhibit distinct catalytic activities. In reactions involving the decomposition of hydrogen peroxide (H₂O₂), which serves as a model for catalase activity, both the monomeric and dimeric species of this compound are catalytically active. nih.gov However, the catalytic activity of the monomer is substantially greater than that of the dimer. nih.gov

The pH-dependence of the catalytic activity differs for the two species. For the monomer, the catalytic rate shows a linear inverse relationship with the hydrogen ion concentration ([H⁺]), which is interpreted as an attack by the hydroperoxide anion (HO₂⁻) on the monomeric ferrihaem. nih.govlibretexts.org In contrast, the pH variation for the dimer's activity is consistent with an inverse dependence on the square root of the hydrogen ion concentration ([H⁺]¹/²), though the molecular mechanism for this is not immediately apparent. nih.gov

In the specific case of oxidation by H₂O₂, a model for heme catabolism, the reaction proceeds exclusively via the monomeric species, with no detectable contribution from the dimer. libretexts.org The specific second-order rate constants for oxidation by HO₂⁻ place this compound as the most reactive among several ferrihemes studied, following the sequence: this compound > protoferrihaem > mesoferrihaem ≈ deuteroferrihaem. libretexts.org

Table 2: Catalytic Activity of this compound Species

| Reaction | Catalytic Species | Relative Activity | pH Dependence of Rate | Source |

|---|---|---|---|---|

| H₂O₂ Decomposition | Monomer | Much greater than dimer | Inverse linear relationship with [H⁺] | nih.gov |

| H₂O₂ Decomposition | Dimer | Lower than monomer | Inverse relationship with [H⁺]¹/² | nih.gov |

Conformational Dynamics and Structural Transitions

The function of complex molecules is often governed by their conformational dynamics, which include motions ranging from localized fluctuations to large-scale structural transitions. nih.govaps.org These dynamics allow a molecule to explore different conformational states, which can be critical for processes like substrate binding and catalysis. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including exchange-based methods like Chemical Exchange Saturation Transfer (CEST), are powerful tools for probing these dynamics and identifying transient, low-population intermediate states. nih.goviupac.org

While these principles are fundamental to understanding metalloporphyrin chemistry, specific experimental studies detailing the conformational dynamics and structural transitions unique to the this compound molecule are not extensively covered in the available literature. General studies on proteins show that dynamics can be engineered to modulate function, and it is hypothesized that similar principles apply to smaller cofactors. iupac.org The study of such dynamics in this compound would likely involve advanced spectroscopic techniques like transition metal NMR to probe the iron center and its coordination environment under various conditions. plos.org

Solvent and Environmental Influences on Molecular State

The molecular state of this compound, including its aggregation and conformation, is highly susceptible to the surrounding solvent and environmental conditions. rsc.org Factors such as solvent polarity, temperature, and the presence of co-solutes can significantly alter the delicate balance of intermolecular forces that dictate molecular behavior. nih.govunibs.it

For porphyrins, the class of molecules to which this compound belongs, solvent properties are known to play a crucial role in aggregation phenomena. mdpi.com The interplay between the solute and solvent, including hydrogen bonding and hydrophobic effects, can either promote or disrupt the formation of aggregates like dimers. mdpi.com For example, the nature of the solvent can affect the protonation state of the molecule and the strength of intermolecular hydrogen bonds, thereby influencing aggregation pathways. mdpi.com The use of different solvents can lead to the predominance of different conformers, as seen in other complex organic molecules. unibs.it While these general principles are well-established, specific research detailing the quantitative effects of a broad range of solvents and environmental factors on the molecular state of this compound is limited in the provided search results. Understanding these influences is critical, as the environment enclosing an ionic species has a profound effect on its reactivity. rsc.org

Advanced Analytical and Spectroscopic Methodologies for Coproferriheme Research

Spectroscopic Techniques for Investigating Electronic States and Ligand Interactions

Spectroscopic methods are instrumental in exploring the electronic states and the nature of interactions between coproferriheme and other molecules. These techniques provide valuable insights into the compound's structure, dynamics, and reactivity.

Pulse Radiolysis for Transient Species Analysis

Pulse radiolysis is a powerful technique used to study the fast reactions of transient reactive species. nih.govinl.gov In the context of this compound and related metalloporphyrins, this method allows for the investigation of reactions involving short-lived radicals and the excited states of the molecule. acs.orgnih.gov By generating hydrated electrons or other radicals through a pulse of ionizing radiation, researchers can monitor the subsequent reactions with the ferric iron center or the porphyrin ring of this compound. nih.gov This provides critical kinetic data and helps in the characterization of transient intermediates that are key to understanding the redox chemistry of this compound. For instance, studies on ferric myoglobin, a related heme protein, have utilized pulse radiolysis to measure the kinetics of electron transfer to the heme group, revealing that the porphyrin ring is the primary site of electron attraction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and dynamics of molecules in solution. For paramagnetic species like ferric porphyrins, including this compound, NMR isotropic shifts are particularly informative. acs.org These shifts provide a measure of the spin density at various atomic positions within the molecule, offering insights into the electronic structure and the nature of the iron-ligand bonding. acs.orgnih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Different Chemical Environments. (Note: These are general ranges and can be influenced by the specific molecular structure and solvent.)

| Type of Proton | Chemical Shift (δ, ppm) |

| Alkane (CH-CR₃) | 0.8 - 1.9 |

| Allylic, Benzylic, Ketone (=C-CH, Ph-CH, CH-C=O) | 1.8 - 2.5 |

| Alkyne (C≡C-H) | 2.5 - 3.5 |

| Alkyl halide (CH-X) | 3.0 - 5.0 |

| Ether/alcohol/ester (CH-O) | 3.5 - 5.5 |

| Alkene (=C-H) | 4.5 - 7.0 |

| Aromatic (Ph-H) | 7.0 - 9.0 |

| Aldehyde (RC(=O)-H) | 9.0 - 10.0 |

| Carboxylic Acid (RCO₂H) | 9.5 and above (broad) |

This table is based on general principles of ¹H NMR spectroscopy and data from various sources. compoundchem.comchemistrysteps.comoregonstate.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reactions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying porphyrins and metalloporphyrins due to their strong absorption of light in the visible and near-UV regions. researchgate.netnih.gov The characteristic UV-Vis spectrum of a porphyrin consists of an intense Soret band (around 400 nm) and several weaker Q bands in the 500-750 nm region. researchgate.net The positions and intensities of these bands are sensitive to the metal center, its oxidation state, and the surrounding chemical environment, making UV-Vis spectroscopy an excellent tool for monitoring reactions and ligand binding. nih.govspectroscopyonline.comresearchgate.netnih.gov

The insertion of iron into coproporphyrin III to form coproheme (ferric coproporphyrin III) can be monitored by UV-Vis spectroscopy. Studies on the coproporphyrin III-LmCpfC complex have shown distinct spectral changes upon the addition of ferrous iron, indicating the formation of the coproheme product. researchgate.netresearchgate.net

Table 2: UV-Vis Absorption Maxima for Coproporphyrin III and Coproheme in Complex with LmCpfC.

| Species | Soret Band (nm) | Q Bands (nm) |

| Coproporphyrin III-LmCpfC | ~405 | ~500, ~535, ~570, ~620 |

| Coproheme-LmCpfC | ~415 | ~530, ~560 |

Data extracted from spectral plots of the LmCpfC complex. researchgate.netresearchgate.net

Circular Dichroism for Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the three-dimensional structure of chiral molecules. creative-biostructure.comnih.gov Porphyrins and metalloporphyrins can be powerful CD chromophores, and their CD spectra are sensitive to their conformation and interactions with other chiral molecules. nih.govcolumbia.edu The intense Soret band of porphyrins makes them particularly sensitive probes for CD studies. nih.govcolumbia.edu

When porphyrin molecules are chirally oriented and in close proximity, their excited states can couple, leading to a characteristic bisignate CD signal known as a CD couplet. columbia.edu The sign and intensity of this couplet can provide information about the absolute configuration and conformation of the porphyrin assembly. columbia.edu While specific CD studies on the conformation of isolated this compound are not extensively documented, the principles of CD spectroscopy on metalloporphyrins suggest its utility in studying the conformational changes of this compound upon binding to proteins or other biomolecules. researchgate.netnih.govsemanticscholar.orgwiley.com

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules. rsc.orgyoutube.com In the context of porphyrin research, MS provides a means to identify and quantify these compounds in complex biological samples. nih.gov High-resolution mass spectrometry can provide the exact mass of this compound, confirming its elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that allows for the detailed structural analysis of molecules through fragmentation. wikipedia.orgnationalmaglab.orglongdom.orgnih.gov In a tandem MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation pattern that is characteristic of the molecule's structure. youtube.com

The fragmentation of porphyrins in MS/MS can involve the loss of substituents from the porphyrin ring. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and identify its constituent parts. While a detailed fragmentation pathway specifically for this compound has not been extensively reported, studies on other porphyrins and related biomolecules demonstrate the potential of tandem MS for its structural elucidation. nih.govnih.gov

Comparative Biochemistry and Evolution of Coproferriheme Pathways

Evolutionary Divergence of Heme Biosynthesis Pathways (CPD vs. PPD)

The classical heme biosynthesis pathway, known as the protoporphyrin-dependent (PPD) pathway, was long considered the primary route for heme production. However, the discovery of an alternative route, the coproporphyrin-dependent (CPD) pathway, in certain bacteria has revealed a fascinating evolutionary divergence in this fundamental metabolic process. nih.govpnas.org

The PPD pathway, prevalent in eukaryotes and many Gram-negative bacteria, involves the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen (B1215707) IX by the enzyme coproporphyrinogen oxidase (CPOX, also known as HemF or HemN). portlandpress.com Protoporphyrinogen IX is then oxidized to protoporphyrin IX by protoporphyrinogen oxidase (PPOX or PgoX), and finally, iron is inserted by ferrochelatase to produce heme b (protoheme). nih.gov

In contrast, the CPD pathway, predominantly found in Gram-positive bacteria such as those belonging to the phyla Actinomycetota and Bacillota, utilizes a different set of enzymes. nih.govresearchgate.net In this pathway, coproporphyrinogen III is first oxidized to coproporphyrin III by a coproporphyrinogen oxidase (CgoX). nih.govpnas.org Subsequently, iron is inserted into coproporphyrin III by a specific coproporphyrin ferrochelatase (CpfC) to form coproferriheme (iron-coproporphyrin III). researchgate.net Finally, an oxidative decarboxylase, HemQ, is thought to convert this compound into heme b. portlandpress.com

Phylogenetic analyses suggest that the oxidases of the classical PPD pathway likely originated from cyanobacteria, where protoporphyrin IX serves as a crucial precursor for chlorophyll (B73375) biosynthesis. nih.govresearchgate.net The CgoX enzymes of the CPD pathway, however, appear to have evolved separately and are well-differentiated from their PPD counterparts, representing a distinct instance of gene speciation. nih.govresearchgate.net The existence of the CPD pathway in Gram-positive bacteria is considered an evolutionary transition between the siroheme-dependent pathway found in Archaea and the PPD pathway of Gram-negative bacteria and eukaryotes. nih.gov

Table 1: Key Differences Between the CPD and PPD Heme Biosynthesis Pathways

| Feature | Coproporphyrin-Dependent (CPD) Pathway | Protoporphyrin-Dependent (PPD) Pathway |

|---|---|---|

| Key Intermediate | This compound (Iron-coproporphyrin III) researchgate.net | Protoporphyrin IX nih.gov |

| Initial Oxidase | Coproporphyrinogen oxidase (CgoX) nih.gov | Coproporphyrinogen oxidase (CPOX/HemF/HemN) portlandpress.com |

| Second Oxidase | Not applicable | Protoporphyrinogen oxidase (PPOX/PgoX) nih.gov |

| Ferrochelatase | Coproporphyrin ferrochelatase (CpfC) researchgate.net | Protoporphyrin ferrochelatase (PpfC) nih.gov |

| Final Product (typically) | Heme b (via subsequent modification) researchgate.net | Heme b nih.gov |

| Predominant in | Gram-positive bacteria (e.g., Actinomycetota, Bacillota) nih.govresearchgate.net | Eukaryotes, Gram-negative bacteria, Cyanobacteria nih.govportlandpress.com |

| Evolutionary Origin of Oxidase | Monoderm Actinomycetota and Bacillota nih.govresearchgate.net | Cyanobacteria nih.govresearchgate.net |

Comparative Analysis of this compound and Related Heme Analogues

Heme molecules are a class of coordination complexes consisting of an iron ion coordinated to a porphyrin ring. While heme b (iron-protoporphyrin IX) is the most common type, various analogues exist with distinct peripheral substituents on the porphyrin macrocycle, which in turn influences their physicochemical properties and biological functions. nih.govwikipedia.org

This compound, the iron chelate of coproporphyrin III, differs structurally from heme b in the nature of the side chains at positions 2 and 4 of the porphyrin ring. Whereas heme b possesses vinyl groups at these positions, this compound retains the propionate (B1217596) groups from its precursor, coproporphyrinogen III. researchgate.net This seemingly minor difference has significant implications for the molecule's reactivity and its interaction with proteins.

Other important heme analogues include heme a, heme c, and heme o. Heme a, found in the catalytic center of some heme-copper oxidases like bovine cytochrome c oxidase, features a formyl group and a hydroxyfarnesyl group, which are electron-withdrawing and contribute to a higher redox potential compared to heme b. nih.govresearchgate.net Heme o is an intermediate in the synthesis of heme a and possesses a hydroxyfarnesyl group but lacks the formyl group. nih.govresearchgate.net Heme c is distinguished by the covalent attachment of the porphyrin vinyl groups to cysteine residues of the apoprotein via thioether linkages, a feature that can influence the heme's reduction potential and its interaction with axial ligands. nih.govresearchgate.net

The different side chains on these heme analogues modulate their electronic structure and, consequently, their redox potentials. For instance, the electron-withdrawing formyl group of heme a results in a significantly higher redox potential compared to heme o. nih.gov The propionate groups of this compound, being more electron-donating than the vinyl groups of heme b, would be expected to confer a lower redox potential. These variations in redox potential are critical for the diverse roles of hemoproteins in electron transfer chains, where a precise tuning of electron flow is essential. nih.gov

Table 2: Comparison of this compound and Other Heme Analogues

| Heme Analogue | Key Structural Feature(s) | Typical Biological Role |

|---|---|---|

| This compound | Propionate groups at positions 2 and 4. researchgate.net | Intermediate in the CPD pathway of heme biosynthesis. researchgate.net |

| Heme b (Protoheme) | Vinyl groups at positions 2 and 4. nih.gov | Oxygen transport (hemoglobin), electron transfer (cytochromes). nih.govwikipedia.org |

| Heme a | Hydroxyfarnesyl group at position 2 and a formyl group at position 8. nih.govresearchgate.net | Catalytic center of terminal oxidases (e.g., cytochrome c oxidase). nih.gov |

| Heme c | Covalent thioether linkages to cysteine residues of the protein. nih.govresearchgate.net | Electron transfer in cytochromes c. nih.gov |

| Heme o | Hydroxyfarnesyl group at position 2. nih.govresearchgate.net | Intermediate in heme a biosynthesis; present in some bacterial oxidases. nih.gov |

Significance in Specific Prokaryotic and Eukaryotic Biological Systems (Non-Human)

The distribution of the CPD and PPD pathways highlights the metabolic adaptability of different organisms to their specific environments and physiological needs.

Prokaryotic Systems: The CPD pathway, and thus the synthesis of this compound, is particularly significant in many Gram-positive bacteria. pnas.org The presence of this unique pathway in pathogens like Staphylococcus aureus has made the enzymes involved, such as CgoX, potential targets for the development of new antibiotics. pnas.orgportlandpress.com In the broader prokaryotic world, which includes both bacteria and archaea, metabolic diversity is immense. gatech.edu Prokaryotes play critical roles in all ecosystems, participating in nutrient cycles like the nitrogen and carbon cycles. gatech.edu For instance, in anaerobic environments, methanogenic archaea are crucial for the final step of organic matter decomposition, producing methane. researchgate.netnih.gov The specific types of heme and heme biosynthesis pathways utilized by these diverse prokaryotes are tailored to their unique metabolic strategies, whether they are phototrophs, chemotrophs, autotrophs, or heterotrophs. gatech.edu The chemotaxis systems in bacteria and archaea, which allow them to move towards favorable environments, are controlled by signal transduction pathways that can involve hemoproteins. nih.gov

Eukaryotic Systems (Non-Human): While the PPD pathway is the primary route for heme synthesis in most eukaryotes, the study of the "eukaryome"—the community of eukaryotic microbes such as fungi and protists living in association with a host—is revealing complex inter-kingdom interactions. frontiersin.orgubc.ca In the gut microbiota of wild baboons, for example, the diversity of the eukaryotic community is influenced by the host's social group. biorxiv.org Some of these gut eukaryotes, like the yeast Saccharomyces boulardii, can have beneficial effects on the host, such as producing polyamines that promote enterocyte maturation. frontiersin.org In plants, which are also eukaryotes, the PPD pathway is essential for producing protoporphyrin IX, the common precursor for both heme and chlorophyll. mdpi.com A defect in the enzyme coproporphyrinogen III oxidase in maize, for example, leads to a decrease in chlorophyll synthesis and results in a necrotic leaf phenotype. mdpi.com The intricate relationships between host organisms and their associated prokaryotic and eukaryotic microbiomes underscore the complex co-evolution of metabolic pathways like those for heme synthesis. nih.govoregonstate.education

Future Research Directions in Coproferriheme Chemistry and Biochemistry

Unraveling Novel Enzymatic Activities and Metabolic Roles

The established role of coproferriheme primarily centers on its position as a precursor to heme b and other vital tetrapyrroles. However, emerging research suggests that its metabolic and enzymatic significance may be broader than currently appreciated. Future studies are critical to uncovering these potential new functions.

One promising avenue of research is the exploration of this compound's own catalytic capabilities. Studies have investigated the catalytic decomposition of hydrogen peroxide by various ferrihemes, including this compound, as a model for the action of catalase enzymes. researchgate.netresearchgate.net Further research could elucidate whether this compound itself possesses physiologically relevant peroxidase or catalase-like activity under specific cellular conditions, potentially acting as a scavenger of reactive oxygen species in certain metabolic contexts. Investigations into its oxidation by hydrogen peroxide have served as a model for heme catabolism, suggesting a role in heme degradation pathways. nih.gov The specific second-order rate constants for the oxidation of monomeric ferrihemes by the hydroperoxyl radical (HO₂⁻) were found to be highest for this compound compared to protoferriheme, mesoferriheme, and deuteroferriheme, indicating its unique reactivity. nih.gov

Future research should also focus on identifying and characterizing proteins that may specifically bind or be regulated by this compound. This could reveal novel regulatory networks or transport mechanisms. Given that heme metabolism is a major target for anti-parasitic drugs, understanding the full scope of this compound's interactions and metabolic fate is of significant interest. researchgate.net The potential for this compound to influence cellular processes beyond its role as a simple biosynthetic intermediate remains a compelling area for future discovery.

Advancing Spectroscopic and Computational Techniques for Complex Heme Systems

A deeper understanding of this compound's structure, reactivity, and function is intrinsically linked to the development and application of sophisticated analytical methods. The complexity of heme systems necessitates the use of advanced spectroscopic and computational tools to probe their electronic and geometric structures.

Advanced Spectroscopic Techniques: A variety of cutting-edge spectroscopic techniques are being leveraged to study complex molecules. mdpi.com Techniques such as Raman spectroscopy can provide detailed information about the chemical structure, molecular conformation, and vibrational states of this compound. imperial.ac.uk Other methods like UV-Vis spectroscopy, spectroscopic ellipsometry, and Fourier Transform Infrared (FTIR) spectroscopy offer powerful, non-destructive ways to analyze its optical properties and chemical composition. imperial.ac.uknumberanalytics.com The application of time-resolved spectroscopy could illuminate the dynamics of this compound's interactions and catalytic cycles on ultrafast timescales. numberanalytics.com These advanced methods, often used in combination, can provide a more complete picture of the molecule's behavior in different chemical environments. mdpi.com

Computational Modeling: Computational chemistry provides an indispensable tool for complementing experimental data. Methods like Density Functional Theory (DFT) have been used to calculate the electronic and geometric structures, energy stability, and vibrational frequencies of heme molecules and their fragments. researchgate.net Such computational approaches can be used to model the stepwise fragmentation of this compound, predict its reactivity, and understand the thermodynamics of its reactions. researchgate.netresearchgate.net By simulating complex systems, researchers can gain insights into reaction mechanisms, such as the heterolytic versus homolytic cleavage of bonds in iron(III) porphyrin complexes, which are analogous to this compound. researchgate.net Future computational studies will likely involve more complex models that can simulate this compound's interactions within protein active sites and cellular membranes, providing a dynamic view of its biochemical roles.

| Technique | Application in this compound Research |

| Raman Spectroscopy | Probing chemical structure, molecular conformation, and vibrational states. imperial.ac.uk |

| UV-Vis Spectroscopy | Analyzing electronic transitions and optical properties. youtube.com |

| FTIR Spectroscopy | Identifying functional groups and analyzing chemical composition. numberanalytics.com |

| Spectroscopic Ellipsometry | Measuring optical properties and thickness of associated thin films. numberanalytics.com |

| Time-Resolved Spectroscopy | Studying the dynamics of reactions and interactions on fast timescales. numberanalytics.com |

| Density Functional Theory (DFT) | Calculating electronic structure, stability, and predicting reactivity. researchgate.net |

Exploring Engineered Pathways for Biotechnological Applications (e.g., Biosynthesis Optimization)

Metabolic engineering and synthetic biology offer powerful strategies for harnessing and optimizing the biosynthesis of valuable natural products. consensus.appnih.gov The application of these principles to the this compound biosynthetic pathway holds significant potential for various biotechnological applications.

The goal of biosynthetic pathway engineering is to modify the metabolic networks of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to enhance the production of target compounds. nih.govdtu.dkmdpi.com This involves the introduction and optimization of the necessary enzymatic steps. For this compound, this would entail engineering the pathway that converts precursors into the final molecule. Researchers can improve yields by addressing bottlenecks in the pathway, which can be identified through techniques like gene dosage experiments. nih.gov

Biosynthesis Optimization Strategies:

Pathway Reconstruction: The entire biosynthetic pathway for this compound can be reconstituted in a heterologous host like E. coli or yeast. nih.govscnat.ch These microbes can be engineered to balance and optimize the pathway for cost-effective production. nih.gov

Enzyme Engineering and Selection: Key enzymes in the pathway can be modified or sourced from different organisms to improve their efficiency and substrate specificity. biorxiv.org

Metabolic Flux Redirection: Host metabolism can be rewired to increase the supply of essential precursors, such as acetyl-CoA, thereby channeling more resources towards this compound synthesis. nih.govnih.gov

Biofilm Engineering: Using engineered biofilms as biocatalysts can enhance the stability and productivity of the biotransformation process. nih.govnih.gov

The ability to produce large quantities of this compound through optimized fermentation processes could facilitate further research into its properties and potential applications. dtu.dk These applications could range from its use as a building block for creating novel bioactive molecules to its incorporation into engineered systems for biocatalysis or bioremediation. nih.govmonash.edu

Q & A

Q. What are the established methods for synthesizing Coproferriheme in laboratory settings?

this compound synthesis typically involves controlled chemical reactions under anaerobic conditions to prevent oxidation. Key steps include:

- Precursor preparation : Starting with protoporphyrin IX, iron insertion is achieved via ferrous sulfate in acidic media .

- Purification : High-performance liquid chromatography (HPLC) or gel filtration chromatography is used to isolate the compound .

- Characterization : UV-Vis spectroscopy (Soret band at ~400 nm) and mass spectrometry confirm structural integrity . Note: Reproducibility requires strict control of pH, temperature, and oxygen levels during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

A multi-technique approach is critical:

- UV-Vis and circular dichroism (CD) : Identify electronic transitions and chirality .

- Mössbauer spectroscopy : Quantifies iron oxidation states and coordination geometry .

- NMR and EPR : Resolve paramagnetic shifts and ligand-binding dynamics . Cross-validation with computational models (DFT) enhances interpretation of spectral data .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in enzymatic catalysis or heme trafficking?

Experimental design should align with mechanistic hypotheses:

- Variable control : Manipulate pH, redox potential, and ligand availability to mimic physiological conditions .

- Kinetic assays : Use stopped-flow spectrophotometry to monitor substrate binding/release rates .

- Competitive inhibition studies : Introduce analogues (e.g., coproporphyrin) to probe specificity . Methodological rigor: Pre-test/post-test designs with negative controls (e.g., apo-enzymes) validate causality .

Q. What methodologies address contradictions in reported spectroscopic data for this compound across studies?

Discrepancies often arise from sample preparation or instrumental calibration. Mitigation strategies include:

- Standardized protocols : Adopt consensus guidelines for buffer composition and degassing .

- Complementary techniques : Pair X-ray absorption spectroscopy (XAS) with EPR to resolve coordination ambiguities .

- Meta-analysis : Systematically compare datasets from peer-reviewed studies to identify confounding variables .

Q. How can researchers optimize experimental conditions for studying this compound’s interactions with proteins in vivo?

Use factorial design to test variables:

- Factor screening : Vary temperature, ionic strength, and cofactor concentrations .

- Fluorescence quenching assays : Track binding affinity changes under different conditions .

- In silico docking : Predict interaction sites using molecular dynamics simulations before empirical validation .

Methodological Frameworks for Rigor

- Theoretical grounding : Link experiments to heme biosynthesis pathways or metalloprotein energetics .

- Data validation : Ensure reproducibility via triplicate measurements and blind analysis .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., porphyrin precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.